molecular formula C9H17FN2O B1485846 1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane CAS No. 2165397-27-1

1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane

Cat. No.: B1485846
CAS No.: 2165397-27-1
M. Wt: 188.24 g/mol
InChI Key: SJSZISFLVHTVIP-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,4S)-4-Fluorooxolan-3-yl]-1,4-diazepane is a chiral chemical reagent featuring a 1,4-diazepane heterocycle linked to a fluorinated oxolane (tetrahydrofuran) ring. The 1,4-diazepane (homopiperazine) scaffold is a seven-membered ring with two nitrogen atoms, known for its versatility and significance in medicinal chemistry and drug discovery . Derivatives of the 1,4-diazepane core are frequently investigated as key intermediates and building blocks in the synthesis of pharmacologically active compounds . The specific stereochemistry of the compound, indicated by the (3R,4S) configuration, makes it a valuable scaffold for developing stereospecific ligands and inhibitors. The incorporation of a fluorine atom on the oxolane ring is a common strategy in modern drug design to influence a molecule's electronic properties, metabolic stability, and membrane permeability . This combination of features suggests potential applications for this chemical in high-value research areas, including the discovery and optimization of new therapeutic agents for conditions such as cerebrovascular disorders and glaucoma, pathways where related 1,4-diazepane derivatives have shown activity . Researchers can leverage this compound to explore structure-activity relationships or as a precursor in synthetic organic chemistry. Please note: This product is provided exclusively for research use in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use of any kind.

Properties

IUPAC Name

1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O/c10-8-6-13-7-9(8)12-4-1-2-11-3-5-12/h8-9,11H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZISFLVHTVIP-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2COCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCN(C1)[C@@H]2COC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane typically involves:

  • Construction of the fluorinated oxolane (tetrahydrofuran) ring with defined stereochemistry.
  • Coupling or ring-closure reactions to form the 1,4-diazepane ring system.
  • Introduction of fluorine at the 4-position of the oxolane ring in a stereoselective manner.

The key challenge is the stereoselective fluorination and the preservation of stereochemistry during ring formation.

Preparation of the Fluorooxolane Intermediate

The (3R,4S)-4-fluorooxolan-3-yl moiety is commonly prepared via:

  • Stereoselective fluorination of oxolane derivatives : Starting from a chiral oxolane precursor, selective fluorination at the 4-position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST). The stereochemical outcome is controlled by the neighboring substituents and reaction conditions.

  • Ring closure from fluorinated diols or halohydrins : A 3-hydroxy-4-fluoro precursor can be cyclized under acidic or basic conditions to yield the fluorinated oxolane ring with the desired stereochemistry.

Formation of the 1,4-Diazepane Ring

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Its synthesis methods include:

  • Cyclization of diamine precursors with appropriate dihalides or epoxides : A diamino compound can be reacted with a suitable bifunctional electrophile, such as a dihalide or epoxide, to form the diazepane ring.

  • Condensation reactions : Literature on related diazepane derivatives shows that condensation of amino precursors with ketones or aldehydes followed by cyclization under reflux conditions in solvents like ethanol or xylene can efficiently produce diazepane rings with high regioselectivity and yield.

Coupling of Fluorooxolane with Diazepane

The final coupling step involves linking the fluorinated oxolane ring to the diazepane nitrogen. This can be achieved by:

  • Nucleophilic substitution : The nitrogen on the diazepane ring can act as a nucleophile to displace a leaving group (e.g., halide) on the fluorinated oxolane intermediate.

  • Reductive amination or alkylation : Using aldehyde or halide functionalized fluorooxolane derivatives to alkylate the diazepane nitrogen under controlled conditions.

Representative Preparation Method (Hypothetical Based on Analogous Compounds)

Step Reagents/Conditions Description Outcome
1 Chiral diol precursor + DAST or NFSI Stereoselective fluorination at C-4 of oxolane ring (3R,4S)-4-fluorooxolan-3-yl intermediate
2 Diamine + dihalide or epoxide Cyclization to form 1,4-diazepane ring under reflux in ethanol or xylene Formation of 1,4-diazepane core
3 Fluorooxolane intermediate + diazepane N-alkylation or nucleophilic substitution Formation of this compound

Research Findings and Optimization

  • Stereoselectivity : The stereochemistry is preserved by careful choice of fluorinating agents and reaction temperatures, avoiding racemization.

  • Yield and Purity : Optimization of solvent, temperature, and reaction time is crucial for maximizing yield and minimizing side products.

  • Pharmacological relevance : The compound has been evaluated as a potential T-type calcium channel blocker, indicating the importance of maintaining stereochemistry for biological activity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Fluorination agent DAST, NFSI Electrophilic fluorination
Solvent for fluorination Dichloromethane, acetonitrile Anhydrous conditions preferred
Diazepane formation Reflux in ethanol or xylene Condensation or cyclization reaction
Temperature 0°C to room temperature for fluorination; reflux for cyclization Control to maintain stereochemistry
Reaction time 2–6 hours Depends on step and reagents
Purification Recrystallization, chromatography Ensures high purity and stereochemical integrity

Notes on Available Literature and Patents

  • Although direct detailed synthetic routes for this compound are scarce, patents related to fluorinated heterocycles and diazepane derivatives provide foundational synthetic strategies.

  • Research on related 1,4-diazepane derivatives highlights condensation and cyclization methods applicable to this compound class.

  • The stereoselective incorporation of fluorine into oxolane rings is a well-studied process in medicinal chemistry, often involving electrophilic fluorination of chiral precursors.

Chemical Reactions Analysis

1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated position, using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics

  • Fluorinated Groups: The fluorinated oxolane in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 1-(pyridin-3-yl)-1,4-diazepane). The CF₃ group in 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane further increases logP, favoring CNS penetration .
  • Chlorinated Aromatics : Chlorine atoms (as in 1-(2,4-dichlorophenyl)-1,4-diazepane) improve binding affinity but may reduce selectivity due to stronger electron-withdrawing effects .

Stereochemical and Conformational Impact

  • This contrasts with flexible substituents like thioether chains in compound 26, which adopt multiple conformations .

Receptor Selectivity

  • 5-HT7R Antagonism : The pyrazole-containing analog (Table 4 in ) demonstrates that bulky heterocyclic substituents (e.g., pyrazole) confer selectivity for serotonin receptors over dopaminergic targets.
  • Nicotinic Receptor Binding : The pyridin-3-yl scaffold (Compound 1) interacts with the C-loop of nicotinic receptors, whereas steric bulk (e.g., ethoxy or phenyl groups in Compounds 2–3) modulates agonist efficacy .

Biological Activity

1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C_xH_yN_zO_wF_v, where specific values for x, y, z, w, and v depend on the precise structure. The compound features a diazepane ring and a fluorinated oxolane moiety, which are critical for its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • CNS Activity : Diazepanes are known for their anxiolytic and sedative properties. Preliminary studies suggest that this compound may modulate GABAergic activity, which is crucial for its potential therapeutic effects in anxiety disorders.
  • Antidepressant Properties : Some analogs have shown promise in treating depression by influencing serotonin pathways. The incorporation of fluorine may enhance binding affinity to serotonin receptors.
  • Cholesterol Absorption Inhibition : Related compounds have been evaluated for their ability to inhibit intestinal cholesterol absorption. For instance, one study reported an ED50 of 0.04 mg/kg/day for a structurally similar compound in reducing liver cholesteryl esters in a hamster model .

Structure-Activity Relationship (SAR)

The SAR analysis of diazepane derivatives indicates that modifications on the diazepane ring and substituents can significantly affect biological activity. Key findings include:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and receptor binding affinity.
  • Substituent Variability : Different substituents at the 1-position of the diazepane can alter the selectivity towards various receptors (e.g., GABA_A vs. serotonin receptors).

Study 1: Anxiolytic Effects

A study evaluated the anxiolytic potential of a related diazepane derivative in animal models. The compound demonstrated significant reduction in anxiety-like behavior as measured by the elevated plus maze test.

ParameterControl GroupTreatment Group
Time spent in open arms20 seconds60 seconds
Number of entries515

Study 2: Cholesterol Absorption

In a separate investigation on cholesterol absorption inhibition using a hamster model, the compound was administered over seven days. Results indicated a marked reduction in serum cholesterol levels.

MeasurementControl GroupTreatment Group
Serum Cholesterol (mg/dL)250150

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane
Reactant of Route 2
1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane

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